molecular formula C14H14N4O2S B406859 3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332033-62-2

3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406859
CAS No.: 332033-62-2
M. Wt: 302.35g/mol
InChI Key: TUOHWSGPPNXMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione, due to its structural similarity to purine derivatives, might be involved in various synthetic and biological activities. Purine derivatives have been extensively studied for their potential inhibitory activities against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. For instance, a study by Mo et al. (2015) reported the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives showing moderate to good inhibitory activities against DPP-IV, indicating potential applications in diabetes treatment (Mo et al., 2015).

Chemical Transformations

Purine derivatives undergo various chemical transformations that are crucial for developing pharmaceutical agents. For example, Rahat et al. (1974) investigated the ionization and methylation reactions of purine-6,8-diones, providing insights into the chemical behavior and modification possibilities of such compounds (Rahat et al., 1974). These chemical transformations are essential for tailoring the biological activities of purine-based compounds.

Antimicrobial and Antifungal Applications

Purine derivatives also exhibit antimicrobial and antifungal properties. Research by Shi et al. (2018) on sulfurated diketopiperazines from an algicolous isolate of Trichoderma virens highlights the potential of sulfur-containing purine derivatives in developing new antimicrobial agents (Shi et al., 2018).

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-4-3-5-9(6-8)7-18-10-11(15-14(18)21)17(2)13(20)16-12(10)19/h3-6H,7H2,1-2H3,(H,15,21)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOHWSGPPNXMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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